molecular formula C11H18O5 B13039367 Di-tert-butyl2-oxomalonate

Di-tert-butyl2-oxomalonate

Cat. No.: B13039367
M. Wt: 230.26 g/mol
InChI Key: BVEXQQTWYCTFSF-UHFFFAOYSA-N
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Description

Di-tert-butyl2-oxomalonate is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by tert-butyl groups. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl2-oxomalonate can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with tert-butyl alcohol and a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl2-oxomalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo compounds, reduction can produce alcohols, and substitution reactions can result in various substituted malonates .

Scientific Research Applications

Di-tert-butyl2-oxomalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl2-oxomalonate involves its reactivity with various nucleophiles and electrophiles. The compound’s active methylene group allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl2-oxomalonate is unique due to its stability and reactivity, which are enhanced by the presence of tert-butyl groups. These groups provide steric hindrance, making the compound less prone to unwanted side reactions. Additionally, the oxo group adds to its versatility in various chemical transformations .

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

ditert-butyl 2-oxopropanedioate

InChI

InChI=1S/C11H18O5/c1-10(2,3)15-8(13)7(12)9(14)16-11(4,5)6/h1-6H3

InChI Key

BVEXQQTWYCTFSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C(=O)OC(C)(C)C

Origin of Product

United States

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